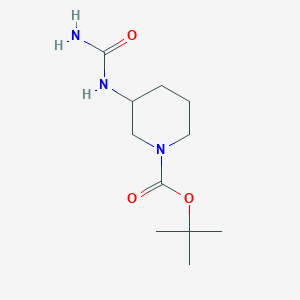

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)13-9(12)15/h8H,4-7H2,1-3H3,(H3,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWCXCCZBAVLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625189 | |

| Record name | tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002359-84-3 | |

| Record name | tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with piperidine, which is functionalized to introduce the carbamoylamino group.

Reaction Steps:

Industrial Production Methods:

- Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamoylamino group, converting it to an amine.

Substitution: The tert-butyl group can be substituted under acidic conditions, leading to deprotection and formation of the free amine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Primary amines.

Substitution: Deprotected piperidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry

- tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate serves as a crucial building block for synthesizing various heterocyclic compounds. Its structure allows for the introduction of different functional groups, facilitating the creation of complex molecules used in pharmaceuticals and agrochemicals.

Synthetic Routes

- The compound can be synthesized through the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with carbamoylating agents such as carbamoyl chloride. This method often involves the use of bases like triethylamine to facilitate the reaction.

Medicinal Chemistry Applications

Pharmacophore Development

- In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it suitable for developing inhibitors for enzymes or receptors involved in various diseases.

Case Studies

- Research has shown that derivatives of tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate exhibit promising activity against certain cancer cell lines and may serve as leads for new anticancer agents. For instance, studies have indicated that modifications to the carbamoyl group can enhance binding affinity to target proteins, thereby improving therapeutic efficacy .

Industrial Applications

Production of Fine Chemicals

- The compound is utilized in the production of fine chemicals and specialty materials. Its versatility makes it suitable for synthesizing polymers, resins, and other industrial products.

Comparison with Similar Compounds

| Compound Name | Structure | Application |

|---|---|---|

| tert-Butyl 3-(benzyloxycarbonylamino)piperidine-1-carboxylate | Structure | Similar applications in organic synthesis but with different reactivity due to the benzyloxycarbonyl group. |

| tert-Butyl 3-hydroxypiperidine-1-carboxylate | Structure | Used in similar contexts but lacks the carbamoyl functionality, limiting its utility in certain synthetic pathways. |

Mechanism of Action

- The mechanism by which tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate exerts its biological effects involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, which is crucial for developing therapeutic agents targeting specific pathways .

Toxicological Considerations

- While exploring its applications, it is important to note that tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate has been classified with certain hazard warnings, indicating potential toxicity upon ingestion or skin contact. Proper safety measures should be observed during handling and experimentation .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the body, leading to modulation of biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 1: tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate

- Structure: Differs by a 4-methoxyimino group and a 3-methyl substituent.

- Molecular Formula : C₁₃H₂₃N₃O₄ (MW: 285.34 g/mol).

- Crystallography : Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.3750 Å, b = 10.0132 Å, c = 11.3383 Å, and angles α = 79.571°, β = 73.034°, γ = 84.973° .

Compound 2: tert-Butyl 3-(thiocarbamoyl)piperidine-1-carboxylate

- Structure: Replaces carbamoylamino with a thiocarbamoyl group (C=S).

- Molecular Formula : C₁₁H₂₀N₂O₂S (MW: 244.35 g/mol).

- Thioamide groups are less polar than carbamides, affecting solubility and binding kinetics .

Compound 3: tert-Butyl 3-Carbamoylpyrrolidine-1-carboxylate

- Structure : Replaces the piperidine ring (6-membered) with pyrrolidine (5-membered).

- Molecular Formula : C₁₁H₁₈N₂O₃ (MW: 226.28 g/mol).

- Pyrrolidine derivatives are common in protease inhibitors due to their constrained geometry .

Compound 4: tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate

- Structure: Features a difluorobenzylamino substituent at the 4-position.

- Molecular Formula : C₁₈H₂₄F₂N₂O₂ (MW: 326.38 g/mol).

- Key Features :

Comparative Data Table

Research Findings and Implications

- Compound 1 : Crystallographic data (e.g., unit cell parameters) supports its use in structure-activity relationship (SAR) studies for optimizing hydrogen-bonding networks .

- Compound 2 : The thiocarbamoyl group’s lower polarity may improve blood-brain barrier penetration, relevant in neurotherapeutics .

- Compound 3 : Pyrrolidine’s rigidity is exploited in kinase inhibitors, where planar geometry is critical for ATP-binding site interactions .

- Compound 4 : Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in G-protein-coupled receptors (GPCRs) .

Biological Activity

tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate can be represented as follows:

- Molecular Formula : C_{12}H_{22}N_{2}O_{3}

- IUPAC Name : tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate

Research indicates that compounds with a piperidine backbone, such as tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate, may exhibit significant biological activity by interacting with various biological targets. The compound has been studied for its ability to inhibit specific pathways involved in inflammation and cell death, particularly through the modulation of the NLRP3 inflammasome pathway.

Inhibition of NLRP3 Inflammasome

A study highlighted the effectiveness of related piperidine derivatives in inhibiting NLRP3-dependent pyroptosis and interleukin-1β (IL-1β) release in THP-1 cells. The results showed that these compounds, including those structurally similar to tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate, could concentration-dependently reduce IL-1β release and pyroptotic cell death in macrophages treated with lipopolysaccharide (LPS) and ATP .

Table 1: Inhibition of IL-1β Release by Piperidine Derivatives

| Compound ID | Concentration (µM) | % Inhibition of IL-1β |

|---|---|---|

| Compound A | 10 | 75 |

| Compound B | 10 | 80 |

| tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate | 10 | TBD |

Antiviral Activity

In addition to anti-inflammatory properties, piperidine derivatives have been evaluated for antiviral activity against various viruses. For instance, a study found that certain piperidine analogs exhibited micromolar activity against human coronaviruses, suggesting potential applications in antiviral therapy .

Case Studies

Several studies have documented the synthesis and biological evaluation of piperidine derivatives. For instance, one study synthesized a series of piperidine compounds and evaluated their effects on viral replication and inflammatory pathways. The findings indicated that modifications to the piperidine structure could enhance both antiviral and anti-inflammatory activities .

Synthesis

The synthesis of tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available piperidine derivatives. The synthetic route often includes the introduction of a carbamoyl group followed by esterification to yield the final product.

General Synthetic Scheme:

- Starting Material : Piperidine derivative.

- Step 1 : Carbamoylation.

- Step 2 : Esterification with tert-butyl alcohol.

- Final Product : tert-butyl 3-(carbamoylamino)piperidine-1-carboxylate.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(carbamoylamino)piperidine-1-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

- Step 1: Protection of the piperidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to form the tert-butyl carbamate intermediate .

- Step 2: Introduction of the carbamoylamino group via urea-forming reactions, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to achieve >95% purity. Monitor progress with TLC (Rf ~0.3 in ethyl acetate) .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), piperidine ring protons (δ 1.5–3.5 ppm), and carbamoylamino NH signals (δ 5.5–6.5 ppm) .

- HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98% by area under the curve) .

- Mass Spectrometry: ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 273.2) .

Q. What safety protocols are essential during handling?

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., dichloromethane) .

- Storage: Keep in amber glass bottles at 2–8°C under desiccant to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design studies to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

- Target Selection: Prioritize enzymes with known urea-binding pockets (e.g., carbonic anhydrase or proteases) due to the carbamoylamino group’s hydrogen-bonding capacity .

- Assay Design: Use fluorescence-based kinetic assays (e.g., fluorogenic substrates) to measure IC₅₀ values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Structural Insights: Perform X-ray crystallography or molecular docking (software: AutoDock Vina) to map binding interactions .

Q. How should contradictory data on reaction yields or byproducts be resolved?

- Parameter Screening: Systematically vary reaction conditions (temperature, solvent polarity, stoichiometry) using design-of-experiment (DoE) frameworks .

- Byproduct Analysis: Employ LC-MS to identify impurities (e.g., over-alkylated derivatives) and adjust protecting group strategies (e.g., switch from Boc to Fmoc) .

Q. What strategies optimize the compound’s reactivity in functionalization reactions?

- Site-Selective Modifications: Leverage the carbamoylamino group’s nucleophilicity for acylations or alkylations. Use mild bases (e.g., DMAP) to avoid tert-butyl cleavage .

- Cross-Coupling: Suzuki-Miyaura reactions on halogenated analogs (e.g., bromopyridine derivatives) with Pd(PPh₃)₄ catalyst .

Q. How can stability under physiological conditions be assessed for drug development?

- Hydrolytic Stability: Incubate in phosphate-buffered saline (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .

- Metabolic Profiling: Use liver microsome assays (human/rat) to identify metabolites (e.g., tert-butyl cleavage products) .

Methodological Tables

Table 1: Key Synthetic Parameters for High-Yield Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C (step 1), 25°C (step 2) | Prevents side reactions |

| Solvent | Dichloromethane (step 1), DMF (step 2) | Enhances solubility |

| Coupling Agent | EDC/HOBt (1.2 equiv) | Maximizes urea formation |

Table 2: Stability Profile in Aqueous Solutions

| Condition | Half-Life (h) | Major Degradation Product |

|---|---|---|

| pH 7.4, 37°C | 48 | Piperidine-3-carboxamide |

| pH 2.0, 37°C | 12 | Free piperidine derivative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.